molecular formula C16H18N4O4 B2675843 methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396559-99-1

methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2675843
CAS No.: 1396559-99-1
M. Wt: 330.344
InChI Key: GJDRAJZXVLNAGO-UHFFFAOYSA-N
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Description

Methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a carbamoyl group, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of appropriate nitrile oxides with hydrazines. The dihydroisoquinoline moiety can be synthesized via Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde. The final step involves the coupling of the oxadiazole and dihydroisoquinoline intermediates under carbamoylation conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins or enzymes. The carbamoyl group can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
  • (3-methyl-1,2,4-oxadiazol-5-yl)acetonitrile

Uniqueness

Compared to these similar compounds, methyl 1-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-10-18-13(24-19-10)9-17-15(21)14-12-6-4-3-5-11(12)7-8-20(14)16(22)23-2/h3-6,14H,7-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRAJZXVLNAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3CCN2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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